molecular formula C9H17NO4 B558089 (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid CAS No. 132696-45-8

(R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid

Cat. No. B558089
M. Wt: 203.24 g/mol
InChI Key: GDQRNRYMFXDGMS-ZCFIWIBFSA-N
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Description

“®-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid” is a compound with the linear formula C10H19NO4 . The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis .


Synthesis Analysis

The synthesis of compounds like “®-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid” often involves the use of amino acid ionic liquids (AAILs). A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) have been prepared . These protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular structure of “®-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid” can be represented by the InChI code: 1S/C10H19NO4/c1-5-7(6-8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1 .


Chemical Reactions Analysis

The Boc-AAILs, which include compounds like “®-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid”, have been used in dipeptide synthesis. The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base .


Physical And Chemical Properties Analysis

“®-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid” is a solid at room temperature . It has a molecular weight of 217.27 .

Scientific Research Applications

1. Deprotection of tert-butoxycarbonyl (Boc) Amino Acids and Peptides

  • Application Summary: This compound is used in the deprotection of Boc amino acids and peptides at high temperatures using a thermally stable ionic liquid .
  • Methods of Application: The method involves high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid . The ionic liquid has low viscosity, high thermal stability and demonstrated a beneficial effect .
  • Results or Outcomes: The study extended the possibility for extraction of water soluble polar organic molecules using ionic liquids . Trace water significantly improved product purity and yield, while only 2 equiv. TFA led to deprotection within 10 min .

2. Direct and Sustainable Synthesis of Tertiary Butyl Esters

  • Application Summary: This compound is used in the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
  • Methods of Application: The method involves the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
  • Results or Outcomes: The resultant flow process was more efficient, versatile and sustainable compared to the batch .

3. Protection of Amino and Hydroxy Groups

  • Application Summary: This compound is used for the protection of amino and hydroxy groups .
  • Methods of Application: The tert-butoxycarbonyl (Boc) group is introduced into the molecule to protect the amino or hydroxy groups during the synthesis process .
  • Results or Outcomes: The Boc group serves as a protective group, preventing unwanted reactions at these sites during the synthesis process .

4. Synthesis of Tertiary Butyl Esters

  • Application Summary: This compound is used for the synthesis of tertiary butyl esters .
  • Methods of Application: The method involves the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
  • Results or Outcomes: The resultant flow process was more efficient, versatile, and sustainable compared to the batch .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding getting the compound in eyes, on skin, or on clothing, and ensuring adequate ventilation .

Future Directions

The future directions for compounds like “®-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid” could involve expanding the applicability of AAILs. For instance, the protected AAILs could be used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected .

properties

IUPAC Name

(2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-6(7(11)12)5-10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQRNRYMFXDGMS-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CNC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453010
Record name (2R)-3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid

CAS RN

132696-45-8
Record name (2R)-3-[(tert-Butoxycarbonyl)amino]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
I Ibrahem, GL Zhao, A Córdova - Chemistry–A European …, 2007 - Wiley Online Library
The direct catalytic asymmetric α‐aminomethylation of aldehydes is presented. The chiral amine and amino acid catalyzed reactions between unmodified aldehydes and a formaldehyde…
A Stončius, M Nahrwold, N Sewald - Synthesis, 2005 - thieme-connect.com
Five suitably protected enantiomerically pure β 2-amino acids, homologues of proteinogenic α-amino acids, were synthesized from the common chiral precursor, tert-butyl …
Number of citations: 7 www.thieme-connect.com

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